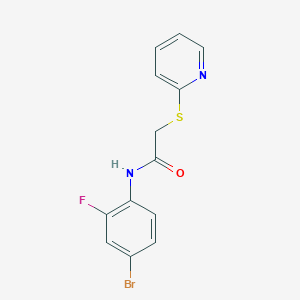
N-(4-bromo-2-fluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-BROMO-2-FLUOROPHENYL)-2-(2-PYRIDYLSULFANYL)ACETAMIDE is a synthetic organic compound that features a brominated and fluorinated phenyl ring, a pyridylsulfanyl group, and an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-BROMO-2-FLUOROPHENYL)-2-(2-PYRIDYLSULFANYL)ACETAMIDE typically involves multi-step organic reactions. A common approach might include:
Bromination and Fluorination: Starting with a phenyl ring, bromination and fluorination reactions are carried out using reagents like bromine and fluorine sources under controlled conditions.
Formation of Pyridylsulfanyl Group:
Acetamide Formation: The final step involves the formation of the acetamide group, often through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the pyridylsulfanyl group.
Reduction: Reduction reactions could target the nitro groups if present or reduce the acetamide to an amine.
Substitution: The bromine and fluorine atoms on the phenyl ring can be sites for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N~1~-(4-BROMO-2-FLUOROPHENYL)-2-(2-PYRIDYLSULFANYL)ACETAMIDE could have several applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulating signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N~1~-(4-BROMO-2-FLUOROPHENYL)-2-(2-THIENYLSULFANYL)ACETAMIDE: Similar structure but with a thiophene ring instead of a pyridine ring.
N~1~-(4-CHLORO-2-FLUOROPHENYL)-2-(2-PYRIDYLSULFANYL)ACETAMIDE: Chlorine instead of bromine.
N~1~-(4-BROMO-2-FLUOROPHENYL)-2-(2-PYRIDYLOXY)ACETAMIDE: Oxygen instead of sulfur in the pyridyl group.
Uniqueness
The unique combination of bromine, fluorine, and pyridylsulfanyl groups in N1-(4-BROMO-2-FLUOROPHENYL)-2-(2-PYRIDYLSULFANYL)ACETAMIDE might confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C13H10BrFN2OS |
|---|---|
Molecular Weight |
341.20 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C13H10BrFN2OS/c14-9-4-5-11(10(15)7-9)17-12(18)8-19-13-3-1-2-6-16-13/h1-7H,8H2,(H,17,18) |
InChI Key |
UOKKAGLLIPIPTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


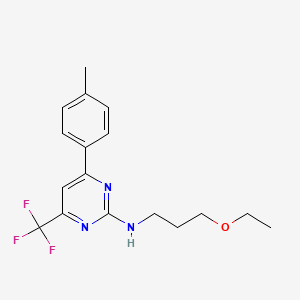
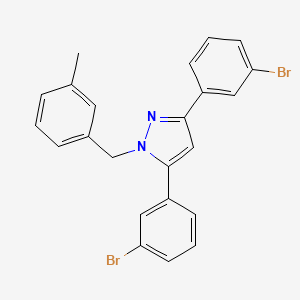
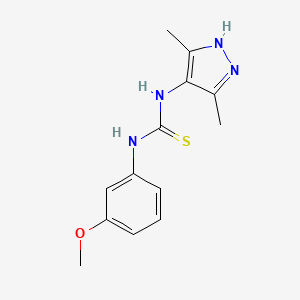
![6-cyclopropyl-1-(2-fluorophenyl)-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10924435.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)pentyl]-5-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B10924436.png)
![2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10924438.png)
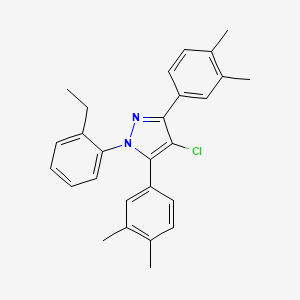

![1-[4-({4-[(4-Ethoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B10924472.png)
![4-chloro-1-(2-chloro-4-fluorobenzyl)-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B10924478.png)
![6-cyclopropyl-1-methyl-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10924486.png)

![1,3-dimethyl-6-(5-methylthiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10924500.png)
![6-cyclopropyl-3-(3-methoxyphenyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10924515.png)
